molecular formula C9H14O2 B2387884 Spiro[3.4]octane-7-carboxylic acid CAS No. 2309448-93-7

Spiro[3.4]octane-7-carboxylic acid

Cat. No.: B2387884
CAS No.: 2309448-93-7
M. Wt: 154.209
InChI Key: SUNDYBBIBDIDGH-UHFFFAOYSA-N
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Description

Spiro[3.4]octane-7-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is of significant interest in organic chemistry due to its three-dimensional structure, which imparts unique physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.4]octane-7-carboxylic acid typically involves the annulation of smaller ring systems. One common method includes the annulation of a cyclopentane ring with a four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing yield and purity while reducing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons.

Mechanism of Action

The mechanism of action of spiro[3.4]octane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

  • Spiro[3.4]octane-2-carboxylic acid
  • Spiroindole and spirooxindole derivatives
  • Spiro[indole-pyrrolidine] compounds

Comparison: Spiro[3.4]octane-7-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. Compared to spiro[3.4]octane-2-carboxylic acid, it exhibits different reactivity and biological activity due to the positional isomerism. Spiroindole and spirooxindole derivatives are known for their bioactivity against cancer cells and microbes, while this compound is more commonly used in synthetic chemistry and material science .

Properties

IUPAC Name

spiro[3.4]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-2-5-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNDYBBIBDIDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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